molecular formula C13H14N2O3S B010953 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 19837-74-2

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B010953
CAS RN: 19837-74-2
M. Wt: 278.33 g/mol
InChI Key: PKCILPHWDZXVQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide and its derivatives involves multiple steps, starting from basic sulfonamide or benzaldehyde compounds. These processes often include reactions with hydrazinobenzenesulfonamide, leading to compounds with potential as carbonic anhydrase inhibitors and displaying cytotoxic activities against certain cancer cell lines (Gul et al., 2016). Furthermore, innovative methods have been developed for synthesizing related sulfonamide derivatives, contributing to the field of synthetic chemistry and drug development.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through crystallographic studies, revealing details about their supramolecular architecture. For instance, the crystal structures of related compounds demonstrate the role of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions in forming two-dimensional and three-dimensional architectures, respectively (Rodrigues et al., 2015). These insights are crucial for understanding the compound's behavior in solid states and for designing materials with desired properties.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of diverse compounds with significant biological and chemical properties. For example, its reaction with thiourea under specific conditions results in the synthesis of thiazole derivatives, showcasing its versatility in chemical transformations (Rozentsveig et al., 2011).

Future Directions

Please refer to relevant scientific literature for more detailed information

properties

IUPAC Name

4-amino-N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCILPHWDZXVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342144
Record name 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19837-74-2
Record name 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(RK1-1-27E II) I This compound was prepared according to the procedure described for compound 12a except using 11g to obtain the required product as a light yellow solid, (197 mg, 79%). Mp: not determined; 1H NMR. (400 MHz, CDCl3) δ 7.45 (d, J=9.0 Hz, 2H), 6.96 (d, J=8.8 Hz, 2H), 6.76 (d, J=9.0 Hz, 2H), 6.58 (d, J=8.8 Hz, 2H), 6.09 (br s, 1H), 4.07 (br s, 2H), 3.76 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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